Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate
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Description
The compound is a complex organic molecule, likely containing a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylate group (COO-), and a furylmethyl group (a furan ring attached to a methyl group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions involving appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups within the molecule .Scientific Research Applications
Synthetic Pathways and Chemical Transformations
Ring Opening and Amidation Reactions : Ethylamine and ethanolamine have been shown to induce the opening of the β-lactam ring in related compounds, leading to the formation of enantiomerically pure pyrrolidine derivatives. These transformations underscore the potential of ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate in synthetic organic chemistry for creating complex molecules with high stereochemical purity (Valiullina et al., 2020).
Annulation Reactions : The compound has been implicated in facilitating [4 + 2] annulation reactions, serving as a dipole synthon in the synthesis of tetrahydropyridines, demonstrating its versatility as a reactant in the formation of cyclic compounds with potential bioactivity (Zhu et al., 2003).
Derivative Synthesis and Functionalization : Research has focused on the condensation of ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate derivatives with various reagents to produce compounds with complex structures, including pyrrolidine and pyridine derivatives, highlighting the compound's utility in generating a wide range of chemical entities for further evaluation in drug development and materials science (Dikusar et al., 2018).
Photophysical and Photochemical Properties
- Photophysical Studies : Compounds derived from ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate have been studied for their photophysical properties, including fluorescence and singlet oxygen activation. These properties are crucial for applications in photodynamic therapy and the development of photoresponsive materials (Amati et al., 2010).
properties
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-4,5-dioxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-17-12(16)9-7-13(11(15)10(9)14)6-8-4-3-5-18-8/h3-5,9H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYRGGBYAUAMKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381080 |
Source
|
Record name | Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate | |
CAS RN |
142774-43-4 |
Source
|
Record name | Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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